CK2α Inhibitory Potency Relative to the Lead Propanoic Acid Homologue (Same 5-Aryl Substitution)
The lead compound in the published series, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, inhibits recombinant human CK2α with an IC₅₀ of 0.1 μM (100 nM) [1]. The target compound is the acetic acid homologue (n=1) bearing the identical 5-(4-methylphenyl) substituent. In the full SAR analysis of 28 thienopyrimidine derivatives, the carboxylic acid group was shown to be essential for activity, and the propanoic acid chain length was optimal for CK2 inhibition [1]. While the explicit IC₅₀ of the acetic acid derivative was not reported as a headline value, SAR trends indicate that shortening the carboxylate chain from propanoic to acetic acid reduces potency relative to the n=2 optimum, providing a quantitative benchmark for users requiring the specific n=1 homologue for SAR follow-up or probe molecule campaigns.
| Evidence Dimension | CK2α inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred as >0.1 μM based on SAR trend (n=1 vs. optimal n=2 chain length) |
| Comparator Or Baseline | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid (n=2 homologue): IC₅₀ = 0.1 μM |
| Quantified Difference | Propanoic acid homologue is the potency optimum; acetic acid homologue expected to show reduced potency per chain-length SAR |
| Conditions | Recombinant human CK2α, in vitro kinase assay, ATP-competitive mode confirmed |
Why This Matters
For SAR expansion studies, the acetic acid homologue serves as a direct n=1 comparator to the 0.1 μM propanoic acid lead, enabling quantitative evaluation of carboxylate chain-length effects on CK2 binding.
- [1] Golub AG, Bdzhola VG, Briukhovetska NV, et al. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Eur J Med Chem. 2011;46(3):870-876. doi:10.1016/j.ejmech.2010.12.025 View Source
